molecular formula C9H12N2O B13658292 3-Isopropylisonicotinamide

3-Isopropylisonicotinamide

Cat. No.: B13658292
M. Wt: 164.20 g/mol
InChI Key: TXNNRBQDOGNJBV-UHFFFAOYSA-N
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Description

3-Isopropylisonicotinamide is an organic compound with the molecular formula C9H12N2O It is a derivative of isonicotinamide, where an isopropyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Isonicotinic acid and isopropylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine. The mixture is heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves larger quantities of starting materials and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-Isopropylisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: The parent compound, which lacks the isopropyl group.

    Nicotinamide: An isomer with the carboxamide group in the 3-position.

    Isonicotinic acid: The carboxylic acid form of isonicotinamide.

Uniqueness

3-Isopropylisonicotinamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, isonicotinamide.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-propan-2-ylpyridine-4-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)8-5-11-4-3-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

TXNNRBQDOGNJBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C(=O)N

Origin of Product

United States

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